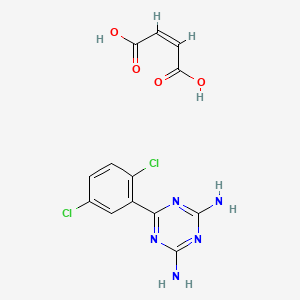
依索格拉定马来酸盐
描述
Irsogladine maleate is a mucosal protective drug developed in Japan for the treatment of peptic ulcer disease and acute gastritis . It is superior to gefarnate, a drug in the same therapeutic category . Irsogladine maleate is a dichlorobenzene .
Synthesis Analysis
The synthesis process of Irsogladine maleate was studied based on the Japanese process but without the synthesis of 2,5-2 chlorine benzonitrile . 2,4-Diamino-6-(2,5-dichlorophenly)-1,3,5-triazinemaleate were synthesized and then Irsogladine Maleate was synthesized using I-Pr Potassium instead of hydrogen oxidized potassium in wreath in order to lift alkalescence .Molecular Structure Analysis
The crystal structure of Irsogladine maleate has been reported . In the experiment on Irsogladine-maleic acid complex, single crystal X-ray structural analysis, powder X-ray diffraction (PXRD) method, and Fourier transform infrared spectroscopy (FT-IR) measurement have already been performed .Chemical Reactions Analysis
The mucosal protective effects of Irsogladine maleate on gastric injury induced by indomethacin are mediated by inhibition of mucosal proinflammatory cytokine production and neutrophil infiltration, leading to suppression of mucosal inflammation and subsequent tissue destruction .Physical And Chemical Properties Analysis
Irsogladine maleate has a molecular formula of C13H11Cl2N5O4 and a molecular weight of 372.16 g/mol . The IUPAC name is (Z)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine .科学研究应用
Suppression of Intestinal Polyp Development
Irsogladine maleate has been found to suppress intestinal polyp development in Apc-mutant mice . This study demonstrated that Irsogladine maleate suppresses intestinal polyp formation in Min mice partly through the NF-jB signaling pathway, thus reducing oxidative stress .
2. Regulation of Gap Junctional Intercellular Communication Irsogladine Maleate regulates gap junctional intercellular communication-dependent epithelial barrier in human nasal epithelial cells . It is an enhancer of gastric mucosal protective factors via upregulation of gap junctional intercellular communication (GJIC). GJIC is thought to participate in the formation of functional tight junctions .
Protection against Intestinal Injury
Irsogladine maleate has been evaluated for its protective effect against ASA-induced small intestinal injury .
作用机制
Target of Action
Irsogladine maleate primarily targets phosphodiesterase isozymes and muscarinic acetylcholine receptors . Phosphodiesterase isozymes are involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in many biological processes. Muscarinic acetylcholine receptors are a type of receptor in the nervous system that responds to the neurotransmitter acetylcholine .
Mode of Action
Irsogladine maleate increases intracellular cAMP content via non-selective inhibition of phosphodiesterase isozymes . This inhibition prevents the breakdown of cAMP, leading to an increase in its intracellular levels. The drug also binds to muscarinic acetylcholine receptors . These actions result in a variety of effects in the gastrointestinal tract, including the facilitation of gap junctional intercellular communication .
Biochemical Pathways
The increase in cAMP content by Irsogladine maleate affects several biochemical pathways. It facilitates gap junctional intercellular communication, inhibits the reduced gastric mucosal blood flow response, and suppresses reactive oxygen generation . These effects are thought to be key mechanisms involved in its gastroprotective actions .
Pharmacokinetics
It is known that the drug is administered orally . More research is needed to fully understand the ADME properties of Irsogladine maleate and their impact on its bioavailability.
Result of Action
Irsogladine maleate exhibits gastric cytoprotection partly mediated by endogenous nitric oxide . It strengthens the connection between gastric mucosal epithelial cells, inhibits the peeling and falling off of epithelial cells, and the expansion of intercellular spaces, enhancing the stability of mucosal cells . This results in the defense of the mucosa and the inhibition of harmful substances passing through the mucosa .
Action Environment
The action of Irsogladine maleate can be influenced by various environmental factors. For instance, the presence of certain drugs, such as nonsteroidal anti-inflammatory drugs, bisphosphonates, or selective serotonin reuptake inhibitors, can affect the action of Irsogladine maleate . .
安全和危害
未来方向
属性
IUPAC Name |
(Z)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLVTVAIERNDEQ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57381-26-7 (Parent) | |
| Record name | Irsogladine maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084504698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2040234 | |
| Record name | Irsogladine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Irsogladine maleate | |
CAS RN |
84504-69-8 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2,5-dichlorophenyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84504-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irsogladine maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084504698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irsogladine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRSOGLADINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66GVU60EPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Irsogladine maleate?
A1: Irsogladine maleate primarily functions by enhancing gap junctional intercellular communication (GJIC). [, , ] This enhancement is achieved through various mechanisms, including increased intracellular cyclic adenosine monophosphate (cAMP) levels and potential interactions with phosphodiesterase (PDE) isozymes. [, ]
Q2: How does Irsogladine maleate's enhancement of GJIC impact cellular processes?
A2: Enhanced GJIC plays a crucial role in maintaining epithelial cell homeostasis and barrier function. [] In the gastric mucosa, it contributes to protection against injury, and in gingival epithelial cells, it helps regulate inflammation and barrier integrity against periodontal pathogens. [, , ]
Q3: Does Irsogladine maleate influence inflammatory processes?
A3: Yes, research indicates that Irsogladine maleate exhibits anti-inflammatory properties. [, , ] For instance, it can suppress the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including gingival epithelial cells and macrophages. [, , ] This suppression may be linked to its effects on intracellular signaling pathways, such as the ERK pathway, and its potential modulation of Toll-like receptor 2 (TLR2) expression. [, ]
Q4: Does Irsogladine maleate interact with the ERK signaling pathway?
A4: Studies suggest that Irsogladine maleate can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in human gingival epithelial cells (HGECs). [] This inhibition of ERK phosphorylation may contribute to the compound's ability to suppress the production of pro-inflammatory cytokines, such as IL-8, in response to stimuli like outer membrane protein 29 from Aggregatibacter actinomycetemcomitans. []
Q5: What is the role of Toll-like receptor 2 (TLR2) in Irsogladine maleate's mechanism of action?
A5: Research indicates that Irsogladine maleate can suppress the induction of TLR2 in human gingival epithelial cells. [] This suppression of TLR2 induction contributes to the compound's ability to regulate the inflammatory response in these cells, particularly in the context of periodontitis. []
Q6: What is the molecular formula and weight of Irsogladine maleate?
A6: The molecular formula of Irsogladine maleate is C12H8Cl2N6 • C4H4O4. Its molecular weight is 425.24 g/mol. [, ]
Q7: Is there spectroscopic data available for Irsogladine maleate?
A7: While the provided research papers do not contain detailed spectroscopic data, they mention techniques like infrared (IR) spectroscopy, 1H nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) for structural confirmation during synthesis. [, , ]
Q8: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of Irsogladine maleate?
A9: Yes, researchers have explored formulations to enhance its delivery and efficacy. For instance, cyclodextrins have been investigated to improve the solubility of Irsogladine maleate, particularly for oral spray formulations. [] Additionally, mucoadhesive polymers like gum ghatti have been studied for their potential to enhance the retention and efficacy of Irsogladine maleate in oral applications. [, ]
Q9: What preclinical models have been used to investigate the efficacy of Irsogladine maleate?
A9: Several animal models have been employed to evaluate the efficacy of Irsogladine maleate. These include:
- Min mouse model: Used to study Irsogladine maleate's suppressive effects on intestinal polyp development, potentially through the NF-jB signaling pathway and reduction of oxidative stress. []
- Rat models: Employed to assess the compound's protective effects against gastric injury induced by various factors, such as indomethacin, ethanol, and hydrochloric acid. [, , ]
- Rat periodontitis model: Used to investigate the compound's ability to suppress inflammatory cell infiltration in periodontal tissues. []
- Hamster models: Employed to study the healing effects of Irsogladine maleate on oral stomatitis induced by acetic acid, including models mimicking the effects of 5-fluorouracil treatment. [, ]
- Mouse cornea neovascularization model: Used to investigate the compound's anti-angiogenic effects, demonstrating its ability to inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis. []
Q10: What clinical trials have been conducted with Irsogladine maleate?
A10: Several clinical trials have evaluated Irsogladine maleate's efficacy in various conditions:
- Gastric Ulcer Healing: A multicenter, double-blind, randomized clinical trial (IMPACT study) demonstrated that Irsogladine maleate accelerated gastric ulcer healing after Helicobacter pylori eradication therapy. [] Another trial compared its efficacy with famotidine, finding both acceptable for treating gastric ulcers after H. pylori eradication. []
- Non-Erosive Reflux Disease (NERD): A double-blind, placebo-controlled study investigated the efficacy of adding Irsogladine maleate to proton-pump inhibitor therapy for NERD. []
- Oral Mucositis: A double-blind, placebo-controlled trial showed that Irsogladine maleate reduced the incidence of fluorouracil-based chemotherapy-induced oral mucositis. [] Another study indicated its potential to reduce severe oral mucositis in head and neck squamous-cell carcinoma patients undergoing chemoradiotherapy. []
- Postoperative Adjuvant Therapy for Lung Cancer: A randomized phase III trial explored the use of Irsogladine maleate as an anti-angiogenetic agent in patients with resected lung cancer. []
Q11: What is known about the dissolution and solubility of Irsogladine maleate?
A12: Irsogladine maleate is known to be poorly soluble in water, posing challenges for its formulation and delivery. [] To overcome this, researchers have explored the use of cyclodextrins to enhance its solubility, particularly in the development of oral spray formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



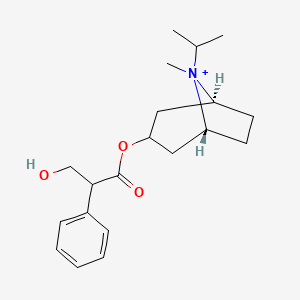
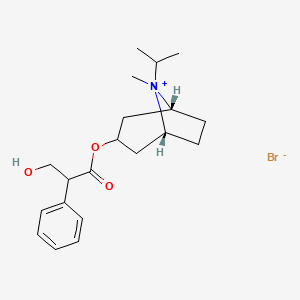

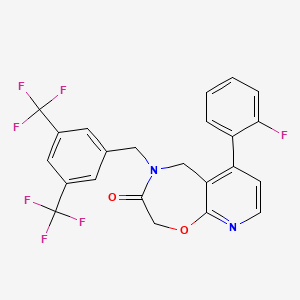
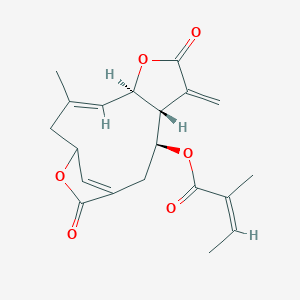

![[(2S)-2-[[(2S)-2-aminopropanoyl]-[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxypyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl] 3,5-dihydroxy-2-methyl-6-(sulfanylmethyl)benzoate](/img/structure/B1672114.png)
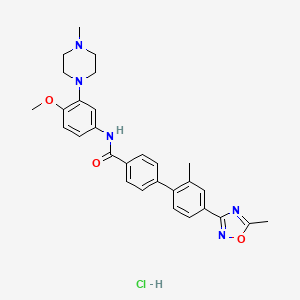
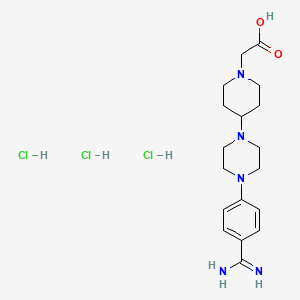
![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)
![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)
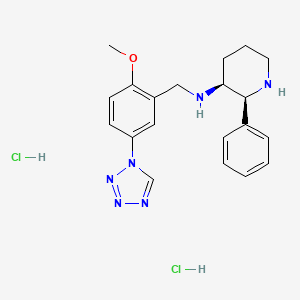
![(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One](/img/structure/B1672124.png)
![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)